molecular formula C16H20N4O2 B8058649 1-(3,5-Dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone

1-(3,5-Dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone

Cat. No.: B8058649
M. Wt: 300.36 g/mol
InChI Key: NDBQNZIIKYINBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylpyrazin-2-yl)ethanone (CAS: 54300-08-2) and 1-(3,6-dimethylpyrazin-2-yl)ethanone are structural isomers distinguished by the positions of methyl groups on the pyrazine ring. Both compounds feature an acetyl group at the 2-position of the pyrazine ring but differ in methyl group placement: the 3,5-isomer has methyl groups at positions 3 and 5, while the 3,6-isomer has them at positions 3 and 6 (Figure 1). These isomers are often encountered as mixtures in industrial settings, particularly in flavor and fragrance applications .

Properties

IUPAC Name

1-(3,5-dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5;1-5-4-9-6(2)8(10-5)7(3)11/h2*4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBQNZIIKYINBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)C)C.CC1=CN=C(C(=N1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Reduction of 1-(3,6-Dimethylpyrazin-2-yl)ethanone Derivatives

A prominent method for synthesizing 1-(3,6-dimethylpyrazin-2-yl)ethanone involves the reduction of pre-functionalized pyrazine precursors. As detailed in a patent by LookChem, 1-(3,6-dimethylpyrazin-2-yl)ethanone is reduced to 2-ethyl-3,6-dimethylpyrazine via a two-step process:

  • First Reduction : 1-(3,6-dimethylpyrazin-2-yl)ethanone reacts with hydrazine hydrate in dipolyethylene glycol, forming a hydrazone intermediate.

  • Second Reduction : The intermediate undergoes alkaline reduction (e.g., with NaOH or KOH), yielding 2-ethyl-3,6-dimethylpyrazine with 85–95% yield and 88–97% purity.

This method highlights the versatility of hydrazine in deoxygenating ketones to alkyl substituents, though the synthesis of the ethanone precursor itself requires further elaboration.

Condensation of Diamines with α-Diketones

Pyrazine rings are classically synthesized via condensation of 1,2-diamines with 1,2-diketones. For 1-(3,6-dimethylpyrazin-2-yl)ethanone, this approach would require:

  • Diamine Component : 2,5-diamino-3,6-dimethylpyrazine (hypothetical precursor).

  • Diketone Component : Ethyl glyoxalate or acetylated derivatives.
    Reaction in ethanol under reflux could yield the acetylated pyrazine, though this route’s feasibility depends on precursor availability.

Synthesis of 1-(3,5-Dimethylpyrazin-2-yl)ethanone

Directed Ortho-Metalation Strategy

Regioselective acetylation of 3,5-dimethylpyrazine can be achieved via directed ortho-metalation. For example:

  • Lithiation : Treating 3,5-dimethylpyrazine with LDA (lithium diisopropylamide) at -78°C deprotonates the C2 position adjacent to the methyl groups.

  • Acetylation : Quenching the lithiated intermediate with acetyl chloride introduces the ethanone moiety, yielding 1-(3,5-dimethylpyrazin-2-yl)ethanone.

This method offers precise control over substitution patterns but requires anhydrous conditions and cryogenic temperatures.

Suzuki-Miyaura Coupling for Functionalization

A patent by Google Patents describes palladium-catalyzed cross-coupling to functionalize pyrazine cores. Adapting this for 1-(3,5-dimethylpyrazin-2-yl)ethanone:

  • Halogenation : Brominate 3,5-dimethylpyrazine at C2 using N-bromosuccinimide (NBS).

  • Coupling : React 2-bromo-3,5-dimethylpyrazine with acetylpinacolborane under Pd(dppf)Cl₂ catalysis, introducing the acetyl group.

This method achieves moderate yields (50–70%) and benefits from commercial availability of boronic acid derivatives.

Comparative Analysis of Methodologies

MethodStarting MaterialYield (%)Purity (%)Key Challenges
Hydrazine ReductionPre-formed ethanone85–9588–97Requires ethanone precursor
Friedel-Crafts Acylation3,6-Dimethylpyrazine30–50*70–85*Low regioselectivity
Directed Metalation3,5-Dimethylpyrazine60–75*90–95*Cryogenic conditions
Suzuki Coupling2-Bromo-3,5-dimethylpyrazine50–70*80–90*Catalyst cost

*Estimated based on analogous reactions.

Optimization Strategies and Mechanistic Insights

Solvent and Temperature Effects

  • Dipolyethylene Glycol : Enhances hydrazine solubility and stabilizes intermediates in reduction reactions.

  • DMF/K₂CO₃ : Facilitates nucleophilic substitutions in pyrazine functionalization, as seen in hederagenin-pyrazine derivatives.

Catalytic Enhancements

  • Pd(dppf)Cl₂ : Improves cross-coupling efficiency for acetyl introduction, reducing side reactions.

  • Benzoyl Peroxide (BPO) : Promotes radical-mediated halogenation of methylpyrazines, enabling downstream acetylation .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3,5(6)-dimethylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Information

  • 1-(3,5-Dimethylpyrazin-2-yl)ethanone
    • Molecular Formula: C8H10N2O
    • SMILES: CC1=CN=C(C(=N1)C(=O)C)C
    • InChI: InChI=1S/C8H10N2O/c1-5-4-9-6(2)8(10-5)7(3)11/h4H,1-3H3
  • 1-(3,6-Dimethylpyrazin-2-yl)ethanone
    • Molecular Formula: C8H10N2O
    • SMILES: CC1=CN=C(C(=N1)C(=O)C)C
    • InChI: InChI=1S/C8H10N2O/c1-5-4-9-6(2)8(10-5)7(3)11/h4H,1-3H3

These compounds are characterized by their pyrazine ring structure, which contributes to their reactivity and interaction with biological systems.

Synthesis of Derivatives

The synthesis of 1-(3,5-dimethylpyrazin-2-yl)ethanone has been explored in various studies. For instance, researchers have synthesized derivatives such as oxime ethers from this compound to investigate their cytotoxic effects against cancer cell lines. The derivatives were prepared through a reaction with hydroxylamine hydrochloride, yielding high yields of 81% to 93% . This method highlights the compound's versatility in generating new chemical entities for further biological evaluation.

Anticancer Properties

Studies have demonstrated that derivatives of 1-(3,5-dimethylpyrazin-2-yl)ethanone exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation. For example, several newly synthesized oxime derivatives showed promising results in vitro, suggesting potential for development into anticancer agents .

Antimicrobial Activity

Research has also indicated that pyrazine derivatives possess antimicrobial properties. The structural features of 1-(3,5-dimethylpyrazin-2-yl)ethanone may contribute to its ability to inhibit bacterial growth. This application is particularly relevant in the context of developing new antibiotics amid rising resistance rates .

Flavoring Agents

Due to their aromatic properties, pyrazine derivatives like 1-(3,5-dimethylpyrazin-2-yl)ethanone are utilized as flavoring agents in the food industry. Their distinctive taste profile enhances various food products and beverages.

Pharmaceutical Intermediates

The synthesis of these compounds serves as intermediates in the pharmaceutical industry for developing drugs targeting various diseases. Their unique chemical structure allows for modifications that can lead to novel therapeutic agents.

Case Study 1: Synthesis and Evaluation of Oxime Derivatives

A recent study synthesized several oxime derivatives from 1-(3,5-dimethylpyrazin-2-yl)ethanone and evaluated their cytotoxic effects against human cancer cell lines. The study reported that two specific oxime derivatives exhibited the highest levels of cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on assessing the antimicrobial activity of 1-(3,6-dimethylpyrazin-2-yl)ethanone against a panel of bacterial strains. The results indicated that this compound displayed effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-Acetyl-3,5(6)-dimethylpyrazine involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The molecular targets and pathways involved in this process are still under investigation, but it is known to bind to specific receptors in the olfactory system .

Comparison with Similar Compounds

Table 1: Basic Properties of the Compounds

Property 1-(3,5-Dimethylpyrazin-2-yl)ethanone 1-(3,6-Dimethylpyrazin-2-yl)ethanone
CAS Number 54300-08-2 Not explicitly reported
Molecular Formula C₈H₁₀N₂O C₈H₁₀N₂O
Molecular Weight 150.18 g/mol 150.18 g/mol
Common Synonyms 2-Acetyl-3,5-dimethylpyrazine 2-Acetyl-3,6-dimethylpyrazine

Structural Differences

The positional isomerism significantly impacts steric and electronic properties:

  • 3,5-Isomer : Symmetrical methyl placement may enhance stability and crystallinity.
  • 3,6-Isomer : Asymmetrical methyl groups could increase solubility in polar solvents due to reduced symmetry .

Comparison with Similar Compounds

Pyrazine Derivatives

  • 2-Acetyl-3-methylpyrazine (CAS: 54300-08-2, ): Lacks a second methyl group, resulting in a simpler structure with weaker aroma intensity compared to the dimethyl isomers .
  • Halogenated Ethanones (): Compounds like 1-(3,5-dichloro-2-hydroxyphenyl)ethanone exhibit higher polarity and lower volatility due to halogen substituents, contrasting with the methyl-dominated hydrophobicity of the target compounds .

Heterocyclic Ethanones

  • Pyrazolyl Methanones (): Derivatives such as (3,5-dimethylpyrazol-1-yl)methanone show higher biological activity (e.g., anticancer properties) but lack the pyrazine ring’s aromatic stability .

Table 2: Key Differences with Analogues

Compound Type Key Features Relevance to Target Isomers
Pyrazine Derivatives Simpler substituents; lower molecular complexity Highlight role of methyl groups in aroma modulation
Halogenated Ethanones Higher polarity; pharmaceutical relevance Contrast in applications (flavor vs. pharma)
Pyrazolyl Methanones Enhanced bioactivity; heterocyclic diversity Structural vs. functional differences

Flavor and Fragrance Industry

Both isomers contribute to nutty, roasted aromas, commonly used in food additives. The 3,5-isomer is often preferred for its balanced profile, while the 3,6-isomer may impart subtle smoky notes .

Biological Activity

The compounds 1-(3,5-dimethylpyrazin-2-yl)ethanone and 1-(3,6-dimethylpyrazin-2-yl)ethanone are derivatives of pyrazine, a class of nitrogen-containing heterocycles known for their diverse biological activities. This article explores the biological activity of these compounds, focusing on their antibacterial, cytotoxic, and potential therapeutic effects.

Both compounds share a similar structural framework but differ in the position of the methyl groups on the pyrazine ring. This structural variation can significantly impact their biological properties.

Compound NameMolecular FormulaMolecular Weight
1-(3,5-Dimethylpyrazin-2-yl)ethanoneC8H10N2O150.18 g/mol
1-(3,6-Dimethylpyrazin-2-yl)ethanoneC8H10N2O150.18 g/mol

Antibacterial Activity

Research indicates that compounds containing pyrazine moieties exhibit notable antibacterial properties. Specifically, studies have demonstrated that derivatives like 1-(3,5-dimethylpyrazin-2-yl)ethanone can inhibit bacterial growth by targeting specific enzymes involved in cell wall biosynthesis. For instance, the inhibition of the DprEl enzyme has been linked to the prevention of mycobacterial cell wall formation, suggesting a potential application in treating tuberculosis .

Cytotoxic Effects

Recent investigations into the cytotoxicity of these compounds reveal promising results:

  • 1-(3,5-Dimethylpyrazin-2-yl)ethanone has shown significant cytotoxic effects against various cancer cell lines. For example, it demonstrated an IC50 value of 5.13 µM in the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 8.34 µM) .
  • The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses indicated that this compound led to a 45.1% inhibition in the G0/G1 phase of the cell cycle .

Study on Cytotoxicity

A study conducted on several new derivatives of 1-(3,5-dimethylpyrazol-1-yl)ethanone found that certain compounds exhibited selective toxicity towards tumor cells while sparing normal cells. The results highlighted that compound 5f was particularly effective against glioma cells with minimal effects on healthy cells .

Antitumor Activity

In another investigation focused on various pyrazine derivatives, extracts containing these compounds showed selective inhibition of tumor growth across several cancer cell lines including B16 and HepG2. The IC50 values ranged from 4.11 to 19.46 µg/mL , indicating a strong potential for therapeutic applications .

Q & A

Advanced Research Question

  • DFT Calculations :
    • Electron density maps reveal higher nucleophilic character at the 3,5-isomer’s pyrazine N-atoms due to symmetry.
    • HOMO-LUMO gaps differ by ~0.3 eV, influencing redox behavior .
  • Molecular Docking :
    • For biological studies, the 3,6-isomer may bind more tightly to enzymatic pockets (e.g., cytochrome P450) due to steric effects .

How should researchers address contradictions in reported bioactivity data for these isomers?

Data Contradiction Analysis
Discrepancies may arise from:

  • Purity issues : Residual solvents or byproducts (e.g., unreacted pyrazines) can skew bioassays. Validate purity via GC-MS or HPLC .
  • Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO vs. ethanol) alter solubility and activity. Standardize protocols .
  • Substituent effects : Minor structural differences (e.g., methyl vs. ethyl groups) in analogs can lead to divergent results. Compare data with structurally validated controls .

What strategies optimize reaction conditions for high-yield synthesis of these compounds?

Q. Experimental Design

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance acetylation efficiency but may increase side reactions. Ethanol balances yield and safety .
  • Catalyst screening : Test Pd, Cu, or enzyme-based catalysts for cross-coupling steps. Pd(OAc)₂ shows 20% higher yield than CuI in pilot studies .
  • Temperature gradients : Stepwise heating (60°C → 100°C) minimizes decomposition of thermally labile intermediates .

How does the position of methyl substituents influence biological activity?

Q. Advanced Mechanistic Analysis

  • Enzyme inhibition : The 3,6-isomer exhibits stronger inhibition of prolyl endopeptidase due to better alignment with the enzyme’s hydrophobic pocket .
  • Antimicrobial activity : The 3,5-isomer shows higher efficacy against E. coli (MIC = 8 µg/mL) compared to the 3,6-isomer (MIC = 16 µg/mL), likely due to enhanced membrane penetration .

What are the limitations of current synthetic methods for these isomers?

Q. Critical Analysis

  • Regioselectivity : Competing reactions at pyrazine N-atoms reduce yield. Use directing groups (e.g., Boc protection) to improve specificity .
  • Scalability : Pd-based methods are cost-prohibitive for large-scale production. Explore greener alternatives (e.g., microwave-assisted synthesis) .

How can researchers validate the stability of these compounds under storage conditions?

Q. Methodological Guidance

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; >95% purity indicates stability .
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation. Store in amber vials if absorbance shifts (>5%) occur under UV light .

What in silico tools are recommended for predicting physicochemical properties?

Q. Advanced Computational Tools

  • SwissADME : Predicts logP (3,5-isomer: 1.2 vs. 3,6-isomer: 1.5) and bioavailability .
  • Molinspiration : Estimates bioactivity scores for kinase or protease targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.